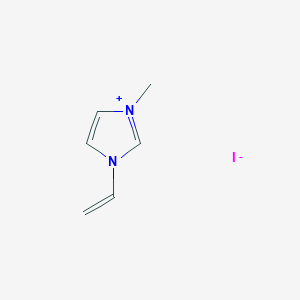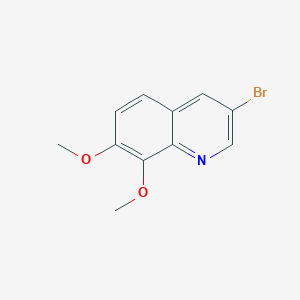
3-Bromo-7,8-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Quinolines are aromatic compounds containing a benzene ring fused to a pyridine ring. In this case, the quinoline ring has two methoxy (OCH3) groups at positions 7 and 8, as well as a bromine atom at position 3.
3-Bromo-7,8-dimethoxyquinoline: is a chemical compound with the molecular formula CHBrNO. It belongs to the quinoline class of heterocyclic compounds.
Métodos De Preparación
Synthetic Routes: The synthesis of 3-bromo-7,8-dimethoxyquinoline involves various methods. One common approach is the bromination of 7,8-dimethoxyquinoline using a brominating agent.
Reaction Conditions: The bromination reaction typically occurs under acidic conditions, with a suitable brominating reagent (e.g., N-bromosuccinimide, NBS).
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Análisis De Reacciones Químicas
Reactivity: 3-Bromo-7,8-dimethoxyquinoline can undergo various chemical reactions
Common Reagents and Conditions: Nucleophiles (e.g., amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate) are used.
Major Products: The major products depend on the specific reaction. For example, substitution reactions may yield derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study 3-bromo-7,8-dimethoxyquinoline as a model compound for understanding quinoline reactivity and designing new derivatives.
Biology and Medicine: Its derivatives may exhibit biological activity, making them potential candidates for drug development.
Industry: While not widely used industrially, its reactivity could inspire novel applications.
Mecanismo De Acción
- The exact mechanism of action for 3-bromo-7,8-dimethoxyquinoline is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other brominated quinolines or dimethoxyquinolines.
Uniqueness: Its specific combination of bromine substitution and methoxy groups distinguishes it from related compounds.
Remember that 3-bromo-7,8-dimethoxyquinoline’s applications and properties are still an active area of research, and its full potential awaits further exploration
Propiedades
Fórmula molecular |
C11H10BrNO2 |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
3-bromo-7,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-5-8(12)6-13-10(7)11(9)15-2/h3-6H,1-2H3 |
Clave InChI |
QGROJKJICYMPQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=NC=C(C=C2C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



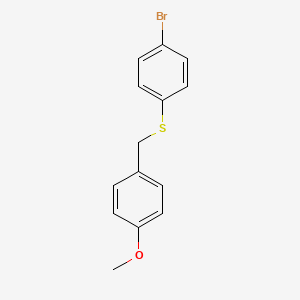
![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)
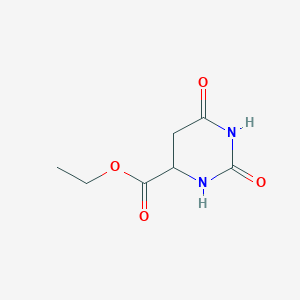
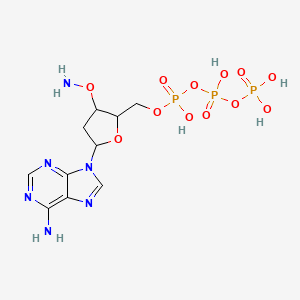


![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)


![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)
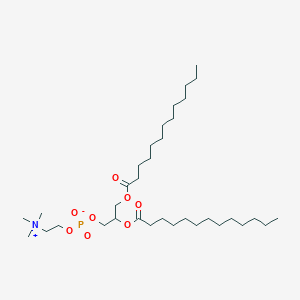
![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)
